molecular formula C13H11NO3 B14057715 7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

Cat. No.: B14057715
M. Wt: 229.23 g/mol
InChI Key: KDBBSXXXTCCMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the intramolecular cyclization of propargylamines to form isoxazoles . These reactions are generally carried out under moderate conditions and can be optimized for high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ readily available starting materials and mild reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents such as NaBH4, and various catalysts like Cu(I) and Ru(II) . Reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism by which 7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern and ring structure This gives it distinct chemical and biological properties compared to other isoxazole derivatives

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

7-methyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-7-2-4-9-8(6-7)3-5-10-11(13(15)16)14-17-12(9)10/h2,4,6H,3,5H2,1H3,(H,15,16)

InChI Key

KDBBSXXXTCCMCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.